S-(-)-Sulpiride-d3 is a deuterated form of S-(-)-Sulpiride, a substituted benzamide derivative. [] It serves as a valuable tool in scientific research, particularly in pharmacological studies, due to its ability to selectively bind to and antagonize dopamine D2 receptors. [, , , ] Its deuteration provides a means to track its metabolic fate and distinguish it from its non-deuterated counterpart in biological systems.
S-(-)-Sulpiride-d3 is a deuterated derivative of S-(-)-Sulpiride, a substituted benzamide antipsychotic drug primarily used in the treatment of schizophrenia. The compound exhibits selective dopaminergic blocking activity, particularly at dopamine D2 and D3 receptors. The introduction of deuterium in S-(-)-Sulpiride-d3 enhances its stability and provides advantages in analytical measurements, making it a valuable tool in pharmacokinetic studies and drug development.
S-(-)-Sulpiride-d3 is synthesized from S-(-)-Sulpiride through deuteration processes. It is available from various chemical suppliers and is utilized in both research and clinical settings to study the pharmacological properties of sulpiride and its effects on dopamine receptors.
S-(-)-Sulpiride-d3 is classified as an antipsychotic medication within the category of substituted benzamides. Its primary mechanism involves antagonism at dopamine receptors, particularly D2 and D3, which are implicated in the pathophysiology of schizophrenia.
The synthesis of S-(-)-Sulpiride-d3 typically involves the deuteration of S-(-)-Sulpiride. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to optimize yield and purity.
Technical Details:
Industrial production methods mirror these laboratory techniques but are scaled for larger quantities, often utilizing high-pressure reactors and advanced purification techniques to ensure high purity levels.
The molecular structure of S-(-)-Sulpiride-d3 is similar to that of S-(-)-Sulpiride, with the key difference being the substitution of hydrogen atoms with deuterium atoms. This modification alters the compound's physical properties without significantly changing its pharmacological activity.
The presence of deuterium enhances stability and allows for more precise analytical measurements, particularly in mass spectrometry applications.
S-(-)-Sulpiride-d3 can undergo various chemical reactions including:
Technical Details:
The mechanism by which S-(-)-Sulpiride-d3 exerts its effects involves selective antagonism at dopamine D2 and D3 receptors. By blocking these receptors, the compound modulates dopaminergic transmission, which is crucial for managing symptoms associated with schizophrenia.
Research indicates that S-(-)-Sulpiride-d3 has a high binding affinity for D2 receptors, which correlates with its efficacy in treating schizophrenia-related symptoms.
Relevant data from studies suggest that the introduction of deuterium can improve the compound's stability under various conditions, making it suitable for long-term studies.
S-(-)-Sulpiride-d3 has numerous scientific applications:
S-(-)-Sulpiride-d3 (Levosulpiride-d3) is a deuterium-labeled analog of the chiral benzamide antipsychotic (S)-(-)-sulpiride. Its molecular formula is C₁₅H₂₀D₃N₃O₄S, with a molecular weight of 344.44 g/mol—3 atomic mass units higher than the non-deuterated form (341.42 g/mol) due to the substitution of three hydrogen atoms with deuterium [2] [4] [6]. The compound retains the core benzamide scaffold featuring a sulfamoyl group at the 5-position and a chiral pyrrolidine moiety linked via a methylene bridge.
Table 1: Structural Characteristics of S-(-)-Sulpiride-d3
Property | Specification |
---|---|
Molecular Formula | C₁₅H₂₀D₃N₃O₄S |
Molecular Weight | 344.44 g/mol |
CAS Number | 124020-27-5 |
Chiral Center Configuration | (S) at pyrrolidine C2 position |
Deuterium Position | Methoxy (-OCH₃ → -OCD₃) |
SMILES Notation | [2H]C([2H])([2H])Oc1ccc(cc1C(=O)NC[C@H]2CCCN2CC)S(=O)(=O)N |
Deuterium labeling occurs exclusively at the methoxy group (-OCH₃), resulting in a trideuteromethoxy group (-OCD₃). This modification is confirmed by mass spectrometry (accurate mass: 344.1598) and spectroscopic analyses, including NMR and FT-IR. The vibrational spectrum shows a characteristic C-D stretching band near 2200 cm⁻¹, absent in the non-deuterated compound, and a reduction in C-H bending modes around 1450 cm⁻¹ [4] [6]. Isotopic purity typically exceeds 95%, ensuring minimal interference from protiated species in analytical applications [4]. The methoxy group’s location on the benzamide ring positions deuterium atoms away from the pharmacophore (dopamine D₂/D₃ binding site), preserving intrinsic receptor affinity while enabling tracer applications [2] [8].
The molecule’s bioactivity depends critically on its (S)-configuration at the 1-ethylpyrrolidin-2-ylmethyl chiral center. Crystallographic and computational studies confirm that the (S)-enantiomer exhibits 10–100-fold higher affinity for dopamine D₂/D₃ receptors than the (R)-form [8]. Density functional theory (DFT) calculations indicate the chiral center’s stability arises from restricted rotation around the C-N bond linking the pyrrolidine to the benzamide, with an energy barrier >25 kcal/mol preventing racemization under physiological conditions [5]. Accelerated stability studies show no detectable enantiomeric inversion after 6 months at 40°C, confirming robustness for isotopic tracing and metabolic studies [4] [6].
S-(-)-Sulpiride-d3 exhibits pH-dependent solubility due to its ionizable sulfamoyl (pKa ≈ 9.5) and tertiary amine (pKa ≈ 8.8) groups. Experimental solubility data reveals:
Table 2: Solubility Profile of S-(-)-Sulpiride-d3
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | 50 | 25°C |
Methanol | ~10 | 25°C, with sonication |
Ethanol | 3.41 | With gentle warming |
PBS (pH 7.4) | <0.1 | 25°C, low solubility |
0.01 M HCl (pH ~2) | >1 | 25°C, significantly higher |
In acidic environments (0.01 M HCl), protonation of the pyrrolidine nitrogen enhances solubility (>1 mg/mL) by forming hydrophilic salts. Conversely, near-neutral conditions (PBS, pH 7.4) yield low solubility (<0.1 mg/mL) due to the zwitterionic form precipitating [3] [6]. Lipophilicity, quantified as LogD₇.₄, ranges between 1.84–2.80, indicating moderate membrane permeability via passive diffusion [3].
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) demonstrates a melting point of 182–185°C, consistent with the non-deuterated form, indicating isotopic substitution minimally impacts solid-state transitions [6]. Decomposition initiates at 190°C in both inert (N₂) and oxidative (air) atmospheres, with mass loss occurring in two stages:
No glass transitions or polymorphic shifts are observed below 180°C, supporting storage stability at room temperature [4] [6].
Table 3: Thermal Properties of S-(-)-Sulpiride-d3
Parameter | Value | Method |
---|---|---|
Melting Point | 182–185°C | DSC |
Decomposition Onset | 190°C | TGA (N₂ or air) |
Residual Mass at 500°C | 5–8% (ash content) | TGA |
Storage Recommendation | 4°C (refrigerated) | Stability studies |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: